molecular formula C10H20N4O3S2 B4761639 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide

Cat. No.: B4761639
M. Wt: 308.4 g/mol
InChI Key: KPZMJASTSMMQDX-UHFFFAOYSA-N
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Description

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide is a complex organic compound that features a piperidine ring, an ethylsulfonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the piperidine derivative with N-methylhydrazinecarbothioamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the hydrazinecarbothioamide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
  • **2-[({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)methyl]pyridinium

Uniqueness

2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O3S2/c1-3-19(16,17)14-6-4-5-8(7-14)9(15)12-13-10(18)11-2/h8H,3-7H2,1-2H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZMJASTSMMQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-methylhydrazinecarbothioamide

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